An In-Depth Technical Guide to 2,4-Difluorophenyl isothiocyanate (CAS 141106-52-7)
An In-Depth Technical Guide to 2,4-Difluorophenyl isothiocyanate (CAS 141106-52-7)
Introduction: A Versatile Fluorinated Building Block
2,4-Difluorophenyl isothiocyanate is a specialized organic compound that serves as a critical intermediate in the synthesis of a wide array of biologically active molecules.[1] Characterized by a difluorinated phenyl ring attached to the highly reactive isothiocyanate functional group (-N=C=S), this colorless to pale yellow liquid possesses a pungent odor typical of its class.[2] The strategic placement of two fluorine atoms on the aromatic ring significantly modulates the molecule's electronic properties, enhancing the electrophilicity of the isothiocyanate carbon. This heightened reactivity makes it an invaluable reagent for medicinal chemists and researchers in agrochemical development.[1]
The unique fluorine substituents also confer increased stability and improved solubility in organic solvents, rendering it a versatile building block for creating novel pharmaceuticals, particularly in the development of anti-cancer agents and other nitrogen-containing heterocycles.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling, offering field-proven insights for its effective application in research and development.
Physicochemical and Spectroscopic Data
A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application in synthesis and analysis.
Physical Properties
The physical characteristics of 2,4-Difluorophenyl isothiocyanate are summarized in the table below, providing essential data for reaction setup and purification.
| Property | Value | Source(s) |
| CAS Number | 141106-52-7 | [3] |
| Molecular Formula | C₇H₃F₂NS | [3] |
| Molecular Weight | 171.17 g/mol | [3] |
| Appearance | Colorless to light yellow/orange clear liquid | [2][4] |
| Boiling Point | 46-48 °C at 0.5 mmHg; 86 °C at 8 mmHg | [5][6] |
| Density | 1.349 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.5940 - 1.6000 | [4][6] |
| Flash Point | 199 °F (92.8 °C) | [5] |
| Solubility | Soluble in most organic solvents; sensitive to moisture. | [1] |
Spectroscopic Profile
Spectroscopic data is critical for confirming the identity and purity of 2,4-Difluorophenyl isothiocyanate. While specific spectra can vary slightly based on instrumentation and conditions, the following provides a guide to the expected data.
Mass Spectrometry (EI): The electron ionization mass spectrum provides a definitive fragmentation pattern for structural confirmation.[3]
| m/z Value | Interpretation |
| 171 | [M]⁺, Molecular Ion |
| 139 | [M - S]⁺ or [M - C=S fragment loss]⁺ |
| 63 | Aromatic fragment |
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-7.5 ppm) due to the three protons on the difluorinated ring and their coupling to each other and to the adjacent fluorine atoms. Supplier data confirms that the Proton NMR Spectrum conforms to the expected structure.[6]
¹³C NMR Spectroscopy: The carbon NMR will display distinct signals for the aromatic carbons, with their chemical shifts influenced by the fluorine substituents. A notable characteristic of isothiocyanates is the behavior of the -N=C=S carbon signal. Due to quadrupolar relaxation and the specific chemical environment, this carbon often presents as a very broad, low-intensity signal, sometimes referred to as "near-silent," typically found in the δ 130-140 ppm region.[7][8]
Infrared (IR) Spectroscopy: The IR spectrum is distinguished by a very strong and sharp absorption band characteristic of the asymmetric stretch of the isothiocyanate (-N=C=S) group.
| Wavenumber (cm⁻¹) | Functional Group | Intensity |
| ~2100-2140 | -N=C=S Asymmetric Stretch | Strong, Sharp |
| ~1600, ~1500 | C=C Aromatic Ring Stretch | Medium |
| ~1100-1300 | C-F Stretch | Strong |
Synthesis and Experimental Protocols
The synthesis of aryl isothiocyanates is a well-established transformation in organic chemistry. While numerous methods exist, a common and reliable route proceeds from the corresponding primary amine, 2,4-difluoroaniline.[9][10] The following protocol is adapted from the robust and highly cited procedures published in Organic Syntheses for analogous transformations.[11]
Diagram: Synthesis Workflow
Caption: Reaction of 2,4-difluorophenyl isothiocyanate with an amine.
Protocol 2: General Synthesis of a N-(2,4-Difluorophenyl)-N'-Aryl/Alkyl Thiourea
This protocol describes a typical condensation reaction to form a thiourea derivative. [12] Materials:
-
2,4-Difluorophenyl isothiocyanate (1.0 equiv)
-
Primary or secondary amine (1.0-1.1 equiv)
-
Solvent (e.g., Acetone, Dichloromethane, or THF)
-
Triethylamine (optional, as a base for amine salts)
Procedure:
-
Reaction Setup:
-
Dissolve the desired primary or secondary amine (1.0-1.1 equiv) in a suitable anhydrous solvent in a round-bottomed flask.
-
If the amine is provided as a hydrochloride salt, add a stoichiometric amount of a non-nucleophilic base like triethylamine to liberate the free amine.
-
-
Addition of Isothiocyanate:
-
To the stirred amine solution, add 2,4-difluorophenyl isothiocyanate (1.0 equiv) dropwise at room temperature. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature for a period ranging from 1 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, if the product precipitates, it can be isolated by filtration and washed with cold solvent.
-
If the product remains in solution, concentrate the mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of 2,4-Difluorophenyl isothiocyanate is paramount for laboratory safety.
-
Hazards: The compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. [5]It is moisture-sensitive and should be handled with care. [2]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Keep away from moisture, heat, and sources of ignition. [2]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration is recommended. [2]* First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. In all cases of exposure, seek medical attention if symptoms persist.
Conclusion
2,4-Difluorophenyl isothiocyanate is a potent and versatile reagent whose value is firmly established in the fields of medicinal chemistry and drug discovery. Its enhanced electrophilicity, a direct consequence of its difluorophenyl substitution, provides a reliable handle for the construction of complex molecular architectures, most notably thiourea derivatives. By understanding its physicochemical properties, mastering its synthesis and reactivity, and adhering to strict safety protocols, researchers can effectively leverage this building block to advance the development of novel therapeutic and agrochemical agents.
References
-
PubChem. 2,4-Difluoro-1-isothiocyanatobenzene. [Link]
-
PrepChem.com. Step B: Preparation of 2,4-difluoroaniline. [Link]
-
Amerigo Scientific. 2,4-Difluorophenyl isocyanate (99%). [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Glaser, R., et al. Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate. The Journal of Organic Chemistry. [Link]
-
Dains, F. B., et al. Phenyl Isothiocyanate. Organic Syntheses. [Link]
-
Semantic Scholar. Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra. [Link]
-
ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
InstaNANO. FTIR Functional Group Database Table with Search. [Link]
-
National Institutes of Health. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. [Link]
-
Indian Journal of Advances in Chemical Science. Tf2O: A Desulfurating Reagent in the Synthesis of Isothiocyanates. [Link]
-
SciSpace. Mass Spectra of Isothiocyanates. [Link]
-
Thieme. 13C NMR Spectroscopy. [Link]
-
Organic Chemistry Portal. Thiourea synthesis by thioacylation. [Link]
-
Organic Chemistry Portal. Isothiocyanate synthesis. [Link]
-
National Institutes of Health. Synthesis of Isothiocyanates: An Update. [Link]
-
Unknown Source. 13-C NMR Chemical Shift Table.pdf. [Link]
-
Royal Society of Chemistry. 2,4-Difluorophenyl isothiocyanate as a redox mediator in the electrolyte for kinetically favorable Li–S batteries. [Link]
-
SciSpace. Top 1694 Journal of Organic Chemistry papers published in 2023. [Link]
-
Royal Society of Chemistry. Recent advancement in the synthesis of isothiocyanates. [Link]
-
Ruifu Chemical. 2,4-Difluorophenyl Isothiocyanate CAS 141106-52-7 Purity >98.0% (GC). [Link]
-
MDPI. One-Pot Quinazolin-4-yl-thiourea Synthesis via N-(2-Cyanophenyl) benzimidoyl isothiocyanate. [Link]
-
Ruifu Chemical. 2,4-Difluorophenyl Isothiocyanate CAS 141106-52-7 Purity >98.0% (GC) (Malagasy). [Link]
-
Wikipedia. Trovafloxacin. [Link]
-
SpectraBase. 4-Fluorophenyl isothiocyanate - Optional[FTIR] - Spectrum. [Link]
-
SpectraBase. 2,4,6-Trichlorophenyl isothiocyanate - Optional[FTIR] - Spectrum. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2,4-DIFLUOROPHENYL ISOTHIOCYANATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 2,4-Difluoro-1-isothiocyanatobenzene | C7H3F2NS | CID 518879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Difluorophenyl isothiocyanate, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. ruifuchem.com [ruifuchem.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. | Semantic Scholar [semanticscholar.org]
- 9. Isothiocyanate synthesis [organic-chemistry.org]
- 10. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. One-Pot Quinazolin-4-yl-thiourea Synthesis via N-(2-Cyanophenyl) benzimidoyl isothiocyanate [mdpi.com]
